molecular formula C18H22N4O5S2 B2968278 1-(2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione CAS No. 1105209-37-7

1-(2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

Cat. No.: B2968278
CAS No.: 1105209-37-7
M. Wt: 438.52
InChI Key: FAMRHZIDKVWCMT-UHFFFAOYSA-N
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Description

1-(2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a fascinating compound characterized by its complex structure, incorporating both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione typically involves multi-step organic reactions. One approach is the formation of the furan-thiadiazole intermediate, followed by its coupling with piperidinyl sulfonyl ethyl derivatives, and finally, incorporation into the piperidine-2,6-dione framework. Specific reaction conditions, such as solvent choice, temperature control, and catalysts, are crucial for optimizing yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes for improved efficiency and scalability. This ensures consistent product quality and allows for better control over reaction parameters. Industrial methods might also include advanced purification techniques such as crystallization or chromatography to meet high-purity standards required for further applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione can undergo various chemical reactions, including:

  • Oxidation: Potential oxidation of the furan ring, leading to ring-opening or forming more oxidized derivatives.

  • Reduction: Reduction of the thiadiazole ring or the sulfonyl group.

  • Substitution: Electrophilic or nucleophilic substitution reactions at different positions of the molecule, particularly at the furan and piperidine rings.

Common Reagents and Conditions: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions. Reduction might involve hydrogenation or using reducing agents like lithium aluminum hydride. Substitution reactions may utilize halogenated reagents or metal catalysts to facilitate the process.

Major Products: The major products from these reactions depend on the specific pathways and conditions chosen but can include various functionalized derivatives of the original compound, enhancing its versatility for different applications.

Scientific Research Applications

Chemistry: In chemistry, 1-(2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is used as a starting material or intermediate for synthesizing more complex molecules. Its unique structure serves as a template for designing novel compounds with tailored properties.

Biology: The compound is explored for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets and its effectiveness in various biological assays.

Medicine: In medicine, this compound's derivatives may be developed as therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in treating diseases where traditional therapies are less effective.

Industry: Industrially, the compound's unique chemical properties allow it to be used in the synthesis of advanced materials, such as polymers or specialty chemicals, that have enhanced performance characteristics.

Mechanism of Action

The mechanism by which 1-(2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione exerts its effects is intricate and involves multiple molecular targets. For instance, its interaction with specific enzymes or receptors can inhibit or modulate biological pathways. This modulation can lead to desired therapeutic effects, such as inhibiting the growth of pathogenic microorganisms or cancer cells.

Comparison with Similar Compounds

Comparing this compound to similar ones highlights its unique features:

  • 1-(2-((4-(5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione: : Thiophene instead of furan, affecting electronic properties.

  • 1-(2-((4-(5-(Benzothiazol-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione: : Benzothiazole group, differing biological activities.

This article provides a comprehensive overview of 1-(2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione. This compound demonstrates the incredible potential to inspire advancements across various scientific disciplines. Curious about a specific aspect? Let’s dig deeper!

Properties

IUPAC Name

1-[2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]sulfonylethyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S2/c23-15-4-1-5-16(24)22(15)10-12-29(25,26)21-8-6-13(7-9-21)17-19-20-18(28-17)14-3-2-11-27-14/h2-3,11,13H,1,4-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMRHZIDKVWCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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